molecular formula C9H10BrNO2 B1166370 POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE )-B-POLYSTYRENE-G-MALEIC ANHYDRIDE CAS No. 124578-11-6

POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE )-B-POLYSTYRENE-G-MALEIC ANHYDRIDE

Cat. No. B1166370
CAS RN: 124578-11-6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polystyrene-b-poly(ethylene-ran-butylene)-b-polystyrene-graft-maleic anhydride (PSEBMA) is a thermoplastic triblock copolymer . It contains 2 wt% of maleic anhydride moieties and is known for its excellent mechanical, chemical, and thermal stability . It has been used for assembling elastomeric membranes with specific adsorption abilities .


Synthesis Analysis

PSEBMA can be synthesized via Friedel–Crafts bromoalkylation, substitution with malonate esters, and heterogeneous ester hydrolysis . Covalently crosslinked membranes can be obtained by condensation of maleic anhydride units with bisamine linkers, leading to amide and imide bonds formation .


Molecular Structure Analysis

The molecular structure of PSEBMA involves a combination of polystyrene, poly(ethylene-ran-butylene), and maleic anhydride. The maleic anhydride moieties provide covalent reticulation/functionalization points to the materials .


Chemical Reactions Analysis

Functionalization of PSEBMA membranes can be achieved by covalent reaction with β-aminocyclodextrins (CD), enabling cumulating elastomeric properties with host–guest complexation abilities .


Physical And Chemical Properties Analysis

PSEBMA has a density of 0.91 g/mL at 25 °C and a viscosity of 1,500 cP, 20 % in toluene . Tuning the molecular weight and the stoichiometric ratio of bisamine linkers enables controlling the mechanical properties of elastomeric membranes .

Mechanism of Action

The nanoarchitectonic approach, based on nanoscale structural units combination for achieving materials with predesignated properties, is used for assembling elastomeric membranes with specific adsorption abilities .

properties

{ "Design of the Synthesis Pathway": "The synthesis of POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE can be achieved through a three-step process. The first step involves the synthesis of polystyrene-b-poly(ethylene-ran-butylene)-b-polystyrene (SEBS) copolymer. The second step involves the functionalization of SEBS with maleic anhydride (MA) to obtain SEBS-g-MA. The final step involves the hydrolysis of SEBS-g-MA to obtain the desired product.", "Starting Materials": [ "Styrene", "Ethylene", "Butylene", "Sodium naphthalenide", "Maleic anhydride", "Toluene", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Synthesis of SEBS copolymer", "1. Dissolve styrene, ethylene, and butylene in toluene.", "2. Add sodium naphthalenide as a catalyst.", "3. Heat the mixture under nitrogen atmosphere for several hours.", "4. Cool the mixture and precipitate the copolymer with methanol.", "Step 2: Functionalization of SEBS with MA", "1. Dissolve SEBS copolymer in toluene.", "2. Add maleic anhydride and heat the mixture under nitrogen atmosphere.", "3. Cool the mixture and precipitate the product with methanol.", "Step 3: Hydrolysis of SEBS-g-MA", "1. Dissolve SEBS-g-MA in water.", "2. Add hydrochloric acid to adjust the pH to 2-3.", "3. Add sodium hydroxide to adjust the pH to 7-8.", "4. Heat the mixture under reflux for several hours.", "5. Cool the mixture and precipitate the product with methanol." ] }

CAS RN

124578-11-6

Molecular Formula

C9H10BrNO2

Molecular Weight

0

Origin of Product

United States

Q & A

Q1: What is the significance of grafting maleic anhydride onto SEBS, and how does it influence the material's properties and potential applications?

A1: Grafting maleic anhydride (MA) onto the SEBS backbone introduces reactive functional groups along the polymer chain []. This modification significantly enhances the material's polarity and reactivity. Consequently, SEBS-g-MA exhibits improved compatibility with inorganic fillers, as highlighted in the research paper focusing on inorganic composite materials []. This enhanced compatibility is crucial for developing composite materials with superior mechanical properties and thermal stability, broadening its application in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.